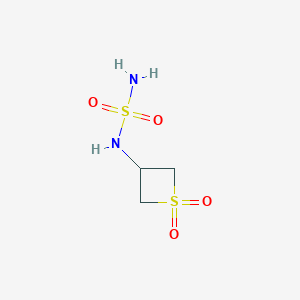
N-(1,1-Dioxido-3-thietanyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxido-3-thietanyl)sulfamide is a chemical compound with the molecular formula C₃H₈N₂O₄S₂ and a molecular weight of 200.24 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a sulfamide group. It is primarily used in research and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxido-3-thietanyl)sulfamide can be achieved through several methods. One common approach involves the reaction of thietane-1,1-dioxide with sulfamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxido-3-thietanyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The thietane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted thietane compounds. These products have diverse applications in research and industry .
Aplicaciones Científicas De Investigación
N-(1,1-Dioxido-3-thietanyl)sulfamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and tunable glass transition temperatures
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxido-3-thietanyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen-bond donor and acceptor, which allows it to interact with various biological molecules. This interaction can lead to enzyme inhibition, disruption of microbial cell walls, and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1,1-Dioxido-3-thietanyl)sulfamide include:
Thietane-1,1-dioxide: A precursor in the synthesis of this compound.
Sulfamide: A related compound with similar chemical properties.
Sulfonyl derivatives: Compounds with similar functional groups and reactivity
Uniqueness
This compound is unique due to its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H8N2O4S2 |
|---|---|
Peso molecular |
200.2 g/mol |
Nombre IUPAC |
1,1-dioxo-3-(sulfamoylamino)thietane |
InChI |
InChI=1S/C3H8N2O4S2/c4-11(8,9)5-3-1-10(6,7)2-3/h3,5H,1-2H2,(H2,4,8,9) |
Clave InChI |
QVANRQBVKSOBAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


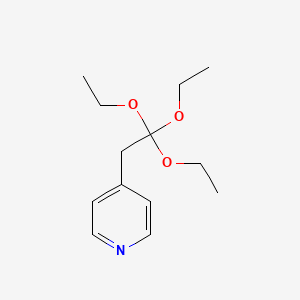
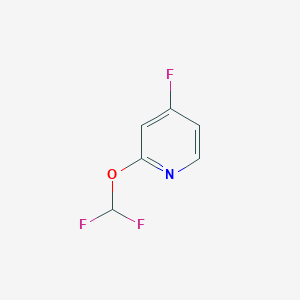
![(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13004237.png)
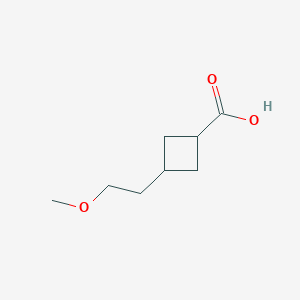

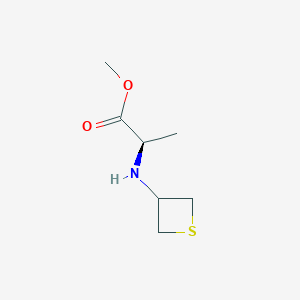
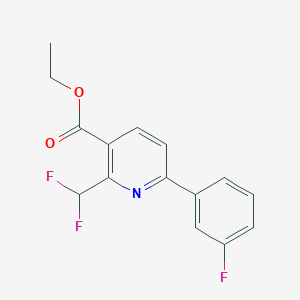

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
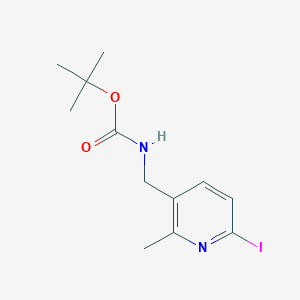

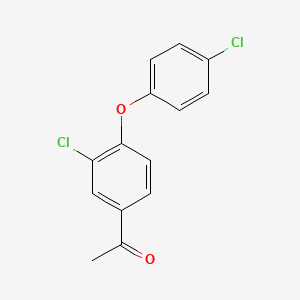
![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)
